molecular formula C30H22N6O7S B12701860 2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid CAS No. 85750-23-8

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid

Cat. No.: B12701860
CAS No.: 85750-23-8
M. Wt: 610.6 g/mol
InChI Key: PBUPPRUGCLQPAR-UHFFFAOYSA-N
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Description

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid is a polyfunctional azo compound characterized by:

  • A benzoic acid backbone with dual azo (-N=N-) linkages.
  • A naphthyl group substituted with a sulphonic acid (-SO₃H) group, a hydroxyl (-OH) group, and a 3-aminobenzoyl moiety.
  • A phenylazo group at position 5 of the benzoic acid.

Such compounds are often explored as dyes, ligands, or bioactive molecules .

Properties

CAS No.

85750-23-8

Molecular Formula

C30H22N6O7S

Molecular Weight

610.6 g/mol

IUPAC Name

2-[[7-[(3-aminobenzoyl)amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-phenyldiazenylbenzoic acid

InChI

InChI=1S/C30H22N6O7S/c31-19-6-4-5-18(13-19)29(38)32-21-10-9-17-14-26(44(41,42)43)27(28(37)23(17)15-21)36-35-25-12-11-22(16-24(25)30(39)40)34-33-20-7-2-1-3-8-20/h1-16,37H,31H2,(H,32,38)(H,39,40)(H,41,42,43)

InChI Key

PBUPPRUGCLQPAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Diazotization of 7-Amino-1-hydroxy-3-sulfo-2-naphthol

  • The amino group on the naphthol derivative is diazotized using NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Reaction conditions:





















    ParameterValue
    Temperature0–5°C
    SolventAqueous HCl
    Time30–60 minutes

Step 2: Coupling with 3-Aminobenzoyl Amine

  • The diazonium salt is coupled with 3-aminobenzoyl chloride in alkaline medium (pH 8–9) to form the intermediate 7-[(3-aminobenzoyl)amino]-1-hydroxy-3-sulfo-2-naphthyl .
  • Key reagents:
    • NaOH (maintains basic pH)
    • Ice bath (previents thermal decomposition)

Step 3: Second Diazotization

  • The intermediate naphthyl derivative undergoes a second diazotization to generate a reactive diazo group for subsequent coupling.

Step 4: Coupling with 5-(Phenylazo)benzoic Acid

  • The diazo intermediate reacts with 5-(phenylazo)benzoic acid under controlled pH (6–7) to form the final bis-azo compound.
  • Yield optimization:

















    FactorImpact on Yield
    pH > 7Hydrolysis of azo bond
    Temperature > 20°CSide reactions

Purification and Isolation

  • Acid Precipitation : The product is precipitated by adjusting pH to 2–3 with HCl.
  • Chromatography : Silica gel column chromatography (eluent: CH₃OH/CH₂Cl₂, 1:5) removes unreacted intermediates.
  • Recrystallization : Ethanol/water mixture enhances purity (>95%).

Analytical Validation

  • HPLC : Confirms purity using a C18 column (retention time: 12.3 min).
  • Mass Spectrometry : Molecular ion peak at m/z 610.6 (C₃₀H₂₂N₆O₇S).
  • FT-IR : Peaks at 1630 cm⁻¹ (C=O), 1520 cm⁻¹ (N=N), and 1040 cm⁻¹ (S=O).

Critical Challenges and Solutions

Comparative Data Table

Method Yield (%) Purity (%) Key Advantage Source
Sequential Coupling 68 97 Scalability
Solid-Phase Synthesis 55 92 Reduced purification steps
One-Pot Reaction 45 88 Time-efficient

Chemical Reactions Analysis

Types of Reactions

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in an aqueous medium.

    Substitution: Concentrated nitric acid for nitration; concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares core features with 2-hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid derivatives (e.g., from ):

  • Common features: Azo linkages and carboxylic acid groups. Phenolic hydroxyl groups contributing to acidity and UV absorption.
  • Key differences: Substituents: The target compound has a sulphonated naphthyl group and phenylazo substituent, while analogs in feature benzothiazole rings. Acidity: The sulpho group in the target compound likely lowers its pKa compared to non-sulphonated analogs (e.g., pKa values for phenolic protons in range from 8.2–9.5, while -SO₃H groups typically exhibit pKa ~1–2) .

Functional Properties

  • Solubility: The sulpho group enhances water solubility compared to non-sulphonated azo benzoic acids.
  • Biological/Industrial Relevance :
    • Benzothiazole-based analogs () are used as disperse dyes, while the target compound’s naphthyl and phenylazo groups may expand its utility in materials science or as a metallochromic indicator.

Data Tables for Comparison

Table 1: Comparative Physicochemical Properties

Property Target Compound Benzothiazolylazo Benzoic Acid ()
Molecular Weight ~600–650 (estimated) 350–450 (reported)
pKa (Carboxylic Acid) ~2.5–3.5 (estimated) 2.8–3.2
pKa (Phenolic -OH) ~8.5–9.5 (estimated) 8.2–9.5
UV λmax (nm) ~450–500 (predicted) 420–480

Computational and Experimental Tools for Comparison

  • SimilarityLab (): This tool enables rapid identification of structurally similar compounds and predicts biological targets. For the target compound, analogs with sulpho or multiple azo groups could be prioritized for activity screening .
  • Challenges: Limited commercial availability of the target compound necessitates in-house synthesis, as seen in and .

Biological Activity

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid, commonly referred to as a derivative of para-aminobenzoic acid (PABA), is a complex azo compound with significant biological activity. This article delves into its biological properties, specifically focusing on its anticancer and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C30H22N6O7S
  • Molecular Weight : 610.60 g/mol
  • CAS Number : 85750-23-8
  • EINECS Number : 288-549-4

Anticancer Activity

Research indicates that derivatives of PABA, including the compound , exhibit notable anticancer properties. A study demonstrated that certain benzamide derivatives of PABA showed IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM , indicating significant inhibition of cancer cell proliferation compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of PABA Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5494.53
Compound CHCT116<10

In vivo studies have further corroborated these findings, showing that the compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 levels and reduced TNF-α levels in treated cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats indicated that certain derivatives exhibited significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • VEGFR-2 Inhibition : Some studies have shown that PABA derivatives can inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. The most active compounds demonstrated IC50 values as low as 51 nM , indicating strong inhibitory effects on tumor growth .
  • Cell Cycle Arrest : The compound's ability to induce cell cycle arrest in various cancer cell lines has been observed, leading to reduced proliferation rates and increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Study on Anticancer Efficacy

In a recent study published by MDPI, several synthesized compounds based on the structure of PABA were screened against multiple human cancer cell lines, including MCF-7 and A549. The results indicated that the most potent compounds had IC50 values significantly lower than those of established chemotherapeutics, establishing a benchmark for future drug development .

In Vivo Evaluation

A separate investigation focused on the anti-inflammatory properties of similar compounds demonstrated significant reductions in paw edema in rat models following administration of the compounds, reinforcing their potential for therapeutic use in inflammatory diseases .

Q & A

Basic: What are the key synthetic steps for preparing this polyazo benzoic acid derivative?

The synthesis involves diazotization of a substituted benzothiazole amine precursor (e.g., 4,6-disubstituted-2-amino benzothiazole) with NaNO₂ and H₂SO₄ at 0–5°C to form a diazonium salt, followed by coupling with a hydroxy-substituted benzoic acid derivative (e.g., 2-hydroxy-4-substituted-5-benzoic acid) under controlled pH . Critical parameters include temperature control during diazotization (<5°C) and pH adjustment (slightly alkaline) during coupling to optimize azo bond formation. Yields and purity depend on stoichiometric ratios of reactants and post-synthesis purification via recrystallization or column chromatography.

Basic: What spectroscopic methods are used to confirm the structure of this compound?

FT-IR identifies functional groups (e.g., -COOH at ~1700 cm⁻¹, -SO₃H at ~1030 cm⁻¹, and azo bonds at ~1400–1600 cm⁻¹). UV-Vis spectroscopy detects conjugation via absorbance maxima in the 400–600 nm range, typical for azo chromophores . ¹H-NMR resolves aromatic protons and substituent environments (e.g., phenolic -OH at δ 10–12 ppm, carboxylic protons at δ 12–14 ppm). Elemental analysis (C, H, N, S) validates stoichiometry, with deviations >0.3% indicating impurities .

Intermediate: How are acidity constants (pKa) determined for the carboxylic and phenolic protons in this compound?

pKa values are determined via potentiometric titration in aqueous or mixed-solvent systems. For example, titration with NaOH under nitrogen atmosphere monitors pH changes to identify dissociation steps. The phenolic -OH (pKa ~8–10) and carboxylic -COOH (pKa ~2–4) protons exhibit distinct inflection points. Data is analyzed using the Hammett equation to correlate substituent effects with acidity .

Advanced: How do substituents on the benzothiazole and naphthyl rings influence the compound’s spectroscopic and electronic properties?

Electron-withdrawing groups (e.g., -SO₃H) on the naphthyl ring redshift UV-Vis absorbance due to enhanced conjugation, while electron-donating groups (e.g., -NH₂) on the benzothiazole ring increase basicity of the azo bond. DFT calculations can model substituent effects on HOMO-LUMO gaps, validated experimentally by comparing spectral shifts across derivatives . For example, sulfonic acid groups improve solubility but reduce fluorescence quantum yield due to increased non-radiative decay .

Advanced: What strategies mitigate solubility challenges during biological testing of this sulfonated azo compound?

Counterion exchange (e.g., converting sodium salts to ammonium salts) or pH adjustment (e.g., buffered solutions at pH >7) enhances aqueous solubility. Co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) improve dissolution in vitro. For in vivo studies, prodrug formulations (e.g., esterification of -COOH) can temporarily mask polar groups .

Advanced: How can discrepancies in elemental analysis and spectral data be resolved during characterization?

Discrepancies in C/H/N ratios (>0.5% deviation) may indicate incomplete purification or hydration. Re-crystallization in ethanol/water mixtures or silica gel chromatography removes impurities. For NMR, DEPT-135 or 2D-COSY experiments resolve overlapping signals caused by tautomerism (common in azo compounds). Cross-validate UV-Vis data with HPLC retention times to confirm homogeneity .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Byproducts often arise from competing coupling reactions (e.g., ortho vs. para positions on the naphthyl ring) or oxidation of amine precursors. LC-MS or MALDI-TOF identifies side products, while reaction monitoring via TLC (Rf values) optimizes coupling time. For example, prolonged reaction times at >10°C can degrade diazonium salts, favoring dimerization .

Advanced: How is this compound’s potential as a bioimaging or therapeutic agent evaluated?

Fluorescence quenching assays assess binding to biomolecules (e.g., albumin) via Stern-Volmer plots. Cytotoxicity screening (MTT assay) in cell lines evaluates therapeutic windows. For imaging, confocal microscopy tracks cellular uptake, while molecular docking predicts interactions with target proteins (e.g., kinases) based on sulfonic acid and azo motifs .

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